molecular formula C14H15N3O4 B3000801 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide CAS No. 2034276-71-4

6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide

Cat. No.: B3000801
CAS No.: 2034276-71-4
M. Wt: 289.291
InChI Key: NZOVOIWKOPNBIJ-UHFFFAOYSA-N
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Description

6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyridine ring.
  • Introduction of the oxan-4-yloxy group.
  • Coupling with the 1,2-oxazol-3-yl group.
  • Formation of the carboxamide functional group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effect. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-2-carboxamide
  • 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide
  • 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-sulfonamide

Uniqueness

The uniqueness of 6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide lies in its specific substitution pattern and functional groups, which can impart distinct chemical and biological properties compared to similar compounds. These properties can be exploited for specific applications in research and industry.

Properties

IUPAC Name

6-(oxan-4-yloxy)-N-(1,2-oxazol-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-14(16-12-5-8-20-17-12)10-1-2-13(15-9-10)21-11-3-6-19-7-4-11/h1-2,5,8-9,11H,3-4,6-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOVOIWKOPNBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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